ethyl N-carbethoxyvalerimidate

Description

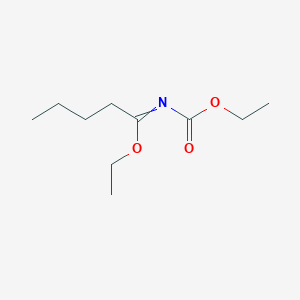

Ethyl N-carbethoxyvalerimidate is a specialized organic compound characterized by an imidate ester functional group, combining carbethoxy (ethoxycarbonyl) and valerimidate (pentanimidate) moieties. Such compounds are typically synthesized via condensation reactions involving amines, carbonyl derivatives, and alcohols under catalytic conditions .

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

ethyl N-ethoxycarbonylpentanimidate |

InChI |

InChI=1S/C10H19NO3/c1-4-7-8-9(13-5-2)11-10(12)14-6-3/h4-8H2,1-3H3 |

InChI Key |

IQMPQNAGKOWRFG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=NC(=O)OCC)OCC |

Origin of Product |

United States |

Chemical Reactions Analysis

Condensation with Phenylhydrazines

Ethyl N-carbethoxyvalerimidate reacts with substituted phenylhydrazines to synthesize triazolinone derivatives, which are critical intermediates in antihypertensive drug development.

Reaction Conditions:

-

Reactants : Substituted phenylhydrazine (1.0 eq), ethyl N-carbethoxyvalerimidate (1.1 eq)

-

Solvent : Toluene

-

Temperature : 90°C

-

Catalyst : Triethylamine (1.1 eq)

Example:

Reaction with 2-(trifluoromethyl)phenylhydrazine produces 5-n-butyl-2-[2-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazolin-3-one. This intermediate is further functionalized via alkylation or acylation to yield bioactive molecules .

Alkylation Reactions

The triazolinone intermediates derived from ethyl N-carbethoxyvalerimidate undergo alkylation with biphenylsulfonamide bromides to introduce sulfonamide groups, enhancing biological activity.

Reaction Conditions:

-

Reactants : Triazolinone intermediate (1.0 eq), (bromomethyl)biphenylsulfonamide (1.2 eq)

-

Base : Sodium hydride (NaH)

-

Solvent : Dimethylformamide (DMF)

Example:

Alkylation of 5-n-butyl-2-[2-(trifluoromethyl)phenyl]triazolinone with 2'-(bromomethyl)biphenylsulfonamide yields a precursor for angiotensin II receptor antagonists .

Acylation to Form Sulfonamide Derivatives

The sulfonamide intermediates are acylated using acid chlorides or N-acylimidazolides to produce potent antihypertensive agents.

Reaction Conditions:

-

Reactants : Sulfonamide intermediate (1.0 eq), acid chloride (1.5 eq)

-

Base : Pyridine or 1,8-diazabicycloundec-7-ene (DBU)

-

Solvent : Dichloromethane (CH₂Cl₂)

Example:

Acylation with benzoyl chloride introduces a benzoyl group, resulting in compounds with significant blood pressure-lowering effects (e.g., reduction in mean arterial blood pressure by 43 mmHg) .

Hydrolysis and Decarboxylation

Under acidic or basic conditions, ethyl N-carbethoxyvalerimidate undergoes hydrolysis to yield carboxylic acids or decarboxylation products.

Reaction Conditions:

-

Acid-Catalyzed Hydrolysis :

-

Base-Promoted Hydrolysis :

Reformatzky Reaction with Isocyanates

Ethyl N-carbethoxyvalerimidate participates in Reformatzky-type reactions with isocyanates to form N-substituted carbamates.

Reaction Conditions:

-

Reactants : Isocyanate (1.0 eq), bromozinc acetate Reformatzky reagent (1.2 eq)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 40–45°C

-

Time : 8–12 hours

Example:

Reaction with phenyl isocyanate produces N-phenylcarbamate derivatives, isolated via column chromatography .

Mechanistic Insights

-

Condensation : Nucleophilic attack by phenylhydrazine on the imidate carbonyl, followed by cyclization .

-

Alkylation/Acylation : SN2 displacement or nucleophilic acyl substitution, facilitated by polar aprotic solvents .

-

Hydrolysis : Base-mediated cleavage of the ester group via tetrahedral intermediate formation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl N-carbethoxyvalerimidate with structurally or functionally related compounds, drawing parallels and distinctions based on synthesis, reactivity, and applications.

N-(Carboxymethyl)cycloheximide

- Synthesis : N-(Carboxymethyl)cycloheximide is synthesized using Mzinc(II)-chloride diethyl ether as a catalyst, achieving a 79% yield under mild conditions. Purification involves preparative HPLC, a method common for polar intermediates .

2-Cyano-N-[(methylamino)carbonyl]acetamide

- Structure and Hazards: This compound (CAS 6972-77-6) features a cyano group and a methylamino carbonyl moiety. Its toxicological profile remains understudied, a common issue with niche synthetic intermediates .

- Contrast: this compound likely lacks the cyano group, reducing electrophilicity and associated toxicity risks.

General Imidate Esters

- Synthetic Conditions : Imidate esters often require Lewis acid catalysts (e.g., ZnCl₂) or coupling agents like PyBOP, as seen in for related compounds . This compound may follow similar pathways.

- Yield Optimization : Yields for analogous reactions range from 41–77%, influenced by steric hindrance and purification methods (e.g., HPLC vs. distillation) .

Data Table: Comparative Analysis

Research Findings and Implications

Synthetic Efficiency : highlights that imidate synthesis benefits from optimized catalysts (e.g., ZnCl₂) and polar aprotic solvents (e.g., DMF), which likely apply to this compound .

Safety Considerations: Like 2-cyano-N-[(methylamino)carbonyl]acetamide, this compound may lack comprehensive toxicological data, necessitating caution in handling .

Structural Impact on Reactivity: Linear aliphatic imidates (e.g., this compound) may exhibit higher solubility in nonpolar solvents compared to cyclic derivatives like N-(carboxymethyl)cycloheximide.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl N-carbethoxyvalerimidate, and how can reaction efficiency be optimized?

- Methodological Answer : this compound is typically synthesized via carbodiimide-mediated coupling reactions or transesterification. Optimization involves adjusting reaction parameters such as solvent polarity (e.g., dichloromethane vs. THF), temperature (controlled between 0–25°C), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of carbodiimide relative to the substrate). Monitoring reaction progress via thin-layer chromatography (TLC) and isolating intermediates via column chromatography are critical for purity .

- Validation : Cross-check spectral data (e.g., H NMR: δ 1.2–1.4 ppm for ethyl groups; IR: 1740 cm for carbonyl stretches) against primary literature to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are primary tools. For quantitative purity assessment, reverse-phase HPLC with UV detection (λ = 210–240 nm) is recommended. Differential scanning calorimetry (DSC) can determine thermal stability, with decomposition temperatures typically >150°C .

- Data Consistency : Compare retention times and spectral peaks with databases like SciFinder or Reaxys to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or spectral data for this compound?

- Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., moisture sensitivity, catalyst purity). Replicate experiments under controlled humidity (<10% RH) and inert atmospheres (argon/nitrogen). Use quantum chemical calculations (e.g., DFT) to predict NMR chemical shifts and compare with experimental data .

- Case Study : A 2024 study reconciled conflicting C NMR data by identifying solvent-induced shifts in DMSO vs. CDCl, emphasizing solvent selection in reporting standards .

Q. What strategies are effective for designing comparative studies between this compound and structurally analogous imidates?

- Methodological Answer : Employ a matrix of variables:

| Variable | Test Range |

|---|---|

| Substituent | Carbethoxy vs. acetyl groups |

| Solvent | Polar aprotic vs. non-polar |

| Reaction Time | 6–24 hours |

| Catalyst | DMAP vs. HOBt |

- Analyze outcomes (yield, purity) via ANOVA to identify statistically significant factors. Include kinetic studies (e.g., pseudo-first-order rate constants) to elucidate mechanistic differences .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles:

Critical Process Parameters (CPPs) : Temperature, stirring rate, reagent addition sequence.

Critical Quality Attributes (CQAs) : Purity (>98%), residual solvent levels (<0.1% ethyl acetate).

- Use design-of-experiments (DoE) software (e.g., JMP, Minitab) to model interactions between CPPs and CQAs. Validate with three consecutive batches .

Data Integrity and Reproducibility

Q. What protocols ensure reproducible spectral assignments for this compound?

- Methodological Answer :

- NMR : Calibrate spectrometers using tetramethylsilane (TMS) or internal standards (e.g., DSS). Report solvent, temperature, and field strength (e.g., 400 MHz vs. 600 MHz).

- Mass Spectrometry : Use lock-mass correction for HRMS and include isotopic patterns to confirm molecular formulas .

Q. How can computational methods complement experimental data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.